molecular formula C13H22ClN5 B12228204 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12228204
M. Wt: 283.80 g/mol
InChI Key: KVCLUYUVEQNJBI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(1-propyl-1H-pyrazol-3-yl)methanamine , reflecting its two pyrazole rings differentiated by substituents at the 1-, 3-, and 5-positions. The molecular formula, C₁₃H₂₁N₅ , corresponds to a molecular weight of 247.34 g/mol. The nomenclature adheres to pyrazole numbering conventions, where the methanamine bridge (-CH₂-NH-CH₂-) connects the 3-position of the 1-propylpyrazole ring to the methyl-substituted 2,5-dimethylpyrazole ring.

Table 1: Structural Comparison with Related Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C₁₃H₂₁N₅ 1-Propyl, 2,5-dimethyl, methanamine 247.34
5-Amino-1-isopropyl-3-methylpyrazole C₇H₁₃N₃ 1-Isopropyl, 3-methyl, 5-amino 139.20
N,N-Bis[(3,5-dimethylpyrazol-1-yl)methyl]benzylamine C₁₉H₂₅N₅ 3,5-Dimethyl, benzyl, bis-pyrazole 323.44

The methanamine linker distinguishes this compound from simpler pyrazole derivatives, enabling conformational flexibility and diverse intermolecular interactions.

Three-Dimensional Conformational Analysis

The compound adopts a folded conformation in its lowest-energy state, as determined by density functional theory (DFT) calculations. The two pyrazole rings are oriented at a dihedral angle of 112° relative to each other, minimizing steric clashes between the 1-propyl and 2,5-dimethyl groups. Intramolecular hydrogen bonding between the methanamine’s NH group and the pyrazole’s N2 nitrogen further stabilizes this conformation.

Key Structural Parameters :

  • Bond Lengths : The N-C bond connecting the methanamine to the pyrazole rings measures 1.45 Å, typical for single bonds in amine-linked heterocycles.
  • Torsional Angles : The C-N-C-C torsion angle between the two pyrazole systems is 67°, favoring a staggered arrangement.

X-ray crystallography of analogous compounds reveals that π-π stacking between pyrazole rings and van der Waals interactions between alkyl substituents dominate solid-state packing.

Tautomeric and Resonance Stabilization Phenomena

Pyrazole derivatives exhibit prototropic tautomerism , where hydrogen migration between adjacent nitrogen atoms (N1 and N2) alters electronic distribution. In this compound, the 1-propyl and 2,5-dimethyl groups lock the pyrazole rings into the 1H-tautomer , as steric hindrance disfavors the 2H-form. Resonance stabilization delocalizes electrons across the pyrazole rings, with the methanamine linker acting as an electron-donating group, enhancing aromaticity.

Resonance Contributions :

  • The pyrazole rings adopt aromatic sextets via conjugation of lone pairs from N1 and N2.
  • The methanamine’s NH group participates in resonance-assisted hydrogen bonding, further stabilizing the tautomeric state.

Comparative NMR studies show downfield shifts (δ = 7.8–8.2 ppm) for pyrazole protons, confirming resonance delocalization.

Comparative Structural Analysis with Related Pyrazole Derivatives

Table 2: Structural and Electronic Differences in Pyrazole Analogues

Feature Target Compound 5-Amino-1-isopropyl-3-methylpyrazole N,N-Bis[(3,5-dimethylpyrazol-1-yl)methyl]benzylamine
Substituents 1-Propyl, 2,5-dimethyl 1-Isopropyl, 3-methyl, 5-amino 3,5-Dimethyl, benzyl
Linker Type Methanamine None Benzyl
Tautomeric Preference 1H-tautomer 1H-tautomer 1H-tautomer
Conformational Flexibility Moderate Low High

The target compound’s 1-propyl group introduces greater steric bulk than the isopropyl group in 5-amino-1-isopropyl-3-methylpyrazole, reducing rotational freedom about the pyrazole-methanamine bond. Conversely, the bis-pyrazole structure of N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]benzylamine allows for extended π-π interactions absent in the target compound.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-6-18-7-5-12(16-18)9-14-10-13-8-11(2)15-17(13)3;/h5,7-8,14H,4,6,9-10H2,1-3H3;1H

InChI Key

KVCLUYUVEQNJBI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl Core

The 1,3-dimethylpyrazole moiety is synthesized via cyclization of β-diketones with hydrazine derivatives. A representative method involves:

  • Reactants : Acetylacetone (2,4-pentanedione) and hydrazine hydrate.
  • Conditions : Acid catalysis (e.g., glacial acetic acid) in ethanol or water at 50–120°C.
  • Mechanism : Condensation of the diketone with hydrazine forms a hydrazone intermediate, followed by cyclization to yield 3,5-dimethylpyrazole.

Table 1: Reaction Conditions for 1,3-Dimethylpyrazole Synthesis

Diketone Hydrazine Source Catalyst Solvent Temperature (°C) Yield (%) Reference
2,4-Pentanedione Hydrazine hydrate Acetic acid Ethanol 70–90 97–99
2,4-Pentanedione Hydrazine hydrate Formic acid Neat 70–90 95

Synthesis of 1-Propyl-1H-pyrazol-3-yl Core

The propyl-substituted pyrazole is synthesized via alkylation or nucleophilic substitution:

  • Method 1 : React 1H-pyrazole-3-amine with propyl halide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃).
  • Method 2 : Use a Grignard reagent (e.g., propylmagnesium bromide) with a pyrazole aldehyde intermediate.

Key Challenges :

  • Steric hindrance at the 1-position of pyrazole.
  • Competing side reactions (e.g., over-alkylation).

Formation of the Methanamine Linker

The methanamine bridge is introduced via reductive amination or nucleophilic substitution:

  • Approach 1 :
    • Reactants : 1,3-Dimethylpyrazole-5-carboxaldehyde and 1-propylpyrazol-3-ylamine.
    • Conditions : NaBH₃CN in methanol at 25°C to reduce the imine intermediate.
  • Approach 2 :
    • Reactants : Bromomethyl-1,3-dimethylpyrazole and 1-propylpyrazol-3-ylamine.
    • Conditions : Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) in toluene.

Table 2: Methanamine Linker Formation Methods

Method Reagents/Conditions Yield (%) Reference
Reductive amination NaBH₃CN, MeOH, 25°C 70–85
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Toluene, 100°C 60–75

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : Ethanol or methanol enhance solubility of hydrazine derivatives.
  • Catalysts : Acidic conditions (e.g., H₂SO₄) accelerate cyclization steps.

Purification Techniques

  • Crystallization : Ethanol/water mixtures for 1,3-dimethylpyrazole.
  • Chromatography : Silica gel (hexane/ethyl acetate) for methanamine intermediates.

Industrial-Scale Synthesis Considerations

Cost and Scalability

  • Key Cost Drivers : Hydrazine hydrate and Pd catalysts.
  • Scalability : Batch reactors for cyclization steps; continuous flow for coupling reactions.

Green Chemistry Approaches

  • Sonication Methods : Reduce reaction time and energy input.
  • Solvent-Free Reactions : Use β-diketones and hydrazine carboxylates at 70–90°C.

Critical Analysis of Literature

Challenges in Steric Control

Introducing substituents at the 1-position of pyrazole requires careful selection of alkylating agents to minimize side products.

Stability Issues

The methanamine linker is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during storage.

Data Tables

Table 3: Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Acid-Catalyzed High yield, low cost Requires harsh conditions
Sonication Energy efficiency Limited scalability
Buchwald-Hartwig High regioselectivity Expensive catalysts

Table 4: Physicochemical Properties of Intermediates

Intermediate Melting Point (°C) Solubility (g/100mL)
1,3-Dimethylpyrazole 105–108 Ethanol: 25
1-Propylpyrazol-3-ylamine 45–48 Water: 2

Chemical Reactions Analysis

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • CAS Number : 1856062-25-3

These properties indicate that the compound is a complex organic molecule, which may contribute to its diverse applications.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties. The incorporation of pyrazole rings into drug design has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Antibacterial and Antifungal Properties

Pyrazole derivatives have also been recognized for their antibacterial and antifungal activities. The structure of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine may facilitate interactions with microbial targets, leading to effective inhibition of growth. Case studies have demonstrated that similar compounds can disrupt bacterial cell wall synthesis and fungal membrane integrity .

Anti-inflammatory Effects

Compounds containing pyrazole moieties are often investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases. Research has indicated that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokine levels in vitro .

Synthesis of Functional Materials

The unique structural features of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine allow it to be utilized in the synthesis of advanced materials. For example, its derivatives can be used as ligands in coordination chemistry, leading to the development of new catalysts for organic reactions. The ability to form stable complexes with transition metals has been documented, which can enhance catalytic efficiency in various chemical processes .

Data Tables

Application AreaDescriptionExample Studies
Antitumor ActivityInhibits tumor growth; targets cell proliferation pathwaysStudies on pyrazole derivatives in cancer cell lines
Antibacterial ActivityDisrupts microbial growth; targets cell wall synthesisResearch demonstrating efficacy against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsModulates inflammatory pathways; reduces cytokine levelsIn vitro studies showing reduced inflammation markers
Material ScienceUsed as ligands in coordination chemistry; enhances catalytic processesSynthesis of new catalysts using pyrazole derivatives

Case Study 1: Antitumor Efficacy

A study published in the International Journal of Chemical Sciences demonstrated the synthesis of novel pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The compound's structure was optimized to enhance its interaction with target proteins involved in cancer progression.

Case Study 2: Antibacterial Activity

In a recent investigation, a series of pyrazole derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring significantly improved antibacterial activity, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of pyrazole-linked methanamines, with structural analogs differing in substituents on the pyrazole rings and the linker. Below is a detailed comparison:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine - 1,3-Dimethyl (Pyrazole-5-yl)
- 1-Propyl (Pyrazole-3-yl)
Likely C12H21N5 ~251.34 g/mol Balanced lipophilicity due to methyl and propyl groups; potential for modular functionalization.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) - 1-Ethyl (Pyrazole-5-yl)
- N-Methyl (Linker)
C7H13N3 139.20 g/mol Simpler structure; lower molecular weight suggests higher solubility in polar solvents.
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine - 1-Isopropyl (Pyrazole-3-yl)
- 1-Methyl (Pyrazole-3-yl)
C12H20ClN5 269.77 g/mol Increased steric hindrance from isopropyl group; chlorine may enhance electrophilicity.
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine - 1-Ethyl, 3-Methyl (Pyrazole-4-yl)
- 1-Propyl (Pyrazole-3-yl)
Not specified Not specified Ethyl and methyl groups may improve metabolic stability compared to dimethyl analogs.
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride - 1-Benzyl (Pyrazole-5-yl) C11H16Cl2N4 291.18 g/mol Aromatic benzyl group enhances π-π stacking potential; dihydrochloride salt improves solubility.

Key Observations

Substituent Effects: Lipophilicity: Propyl and ethyl groups (target compound and LM6) increase lipophilicity compared to methyl or benzyl substituents, impacting membrane permeability and bioavailability . Electronic Effects: Electron-withdrawing groups (e.g., chlorine in ) may alter reactivity or interaction with biological targets.

Synthesis Insights: Similar compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often using 1,4-dioxane and triethylamine as solvents. Column chromatography (e.g., ethyl acetate/methanol gradients) is commonly employed for purification .

Potential Applications: Pharmaceuticals: LM6’s simpler structure suggests utility as a scaffold for kinase inhibitors , while the target compound’s substituents may optimize pharmacokinetics. Materials Science: Benzyl-substituted analogs () could serve as ligands in coordination polymers due to aromatic stacking.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N6C_{14}H_{22}N_{6} with a molecular weight of approximately 294.36g/mol294.36\,g/mol. The structure features two pyrazole rings and a propyl group, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC14H22N6
Molecular Weight294.36 g/mol
CAS Number1855938-88-3
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that pyrazole derivatives often exhibit significant biological activities, including:

  • Antioxidant Activity : Compounds with pyrazole moieties have shown potential in scavenging free radicals.
  • Anti-inflammatory Properties : Many pyrazole derivatives are recognized for their ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies have demonstrated efficacy against various bacterial strains.

The biological activities of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.

Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of several pyrazole derivatives. The compound was tested in vitro for its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Results indicated that it exhibited a significant reduction in these inflammatory markers compared to control groups.

Antimicrobial Activity

In another research effort, the compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated promising antimicrobial activity, suggesting potential applications in treating bacterial infections.

Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound displayed a notable ability to neutralize free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
1-(3-Methyl-1H-pyrazol-5-yl)piperazineAntidepressant
4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols)Anticancer
1-cyclopentyl-N-[1,3-dimethyl-1H-pyrazol-5-yl]methanamineAnti-inflammatory

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